molecular formula C25H29FN2O3 B2865514 (2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid

Numéro de catalogue: B2865514
Poids moléculaire: 424.5 g/mol
Clé InChI: CPWLRPFRPUSINR-REWPJTCUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid” is a chiral piperidine derivative characterized by its stereochemical configuration (2R,3S), which is critical for its pharmacological interactions . The compound features a cyclopentylamino group attached to a phenyl ring, a 2-fluoro-6-methylbenzoyl moiety, and a carboxylic acid functional group at the piperidine-3-position. The fluorine atom in the benzoyl group likely enhances metabolic stability, while the cyclopentylamino substituent may contribute to lipophilicity and target binding affinity .

Propriétés

IUPAC Name

(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O3/c1-16-6-4-10-21(26)22(16)24(29)28-15-5-9-20(25(30)31)23(28)17-11-13-19(14-12-17)27-18-7-2-3-8-18/h4,6,10-14,18,20,23,27H,2-3,5,7-9,15H2,1H3,(H,30,31)/t20-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWLRPFRPUSINR-REWPJTCUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCCC(C2C3=CC=C(C=C3)NC4CCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)F)C(=O)N2CCC[C@@H]([C@@H]2C3=CC=C(C=C3)NC4CCCC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound (2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid , commonly referred to as Avacopan , is a small molecule that has garnered attention for its potential therapeutic applications, particularly in autoimmune diseases. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • CAS Number : 1346623-17-3
  • Molecular Formula : C₃₃H₃₅F₄N₃O₂
  • Molecular Weight : 581.64 g/mol
  • IUPAC Name : this compound

Avacopan functions primarily as a selective antagonist of the complement component 5a (C5a) receptor. C5a is a potent pro-inflammatory mediator involved in various inflammatory processes. By inhibiting C5a receptor signaling, Avacopan reduces inflammation and tissue damage associated with conditions such as ANCA-associated vasculitis (AAV) and other autoimmune disorders.

In Vitro Studies

Research indicates that Avacopan exhibits significant anti-inflammatory properties:

  • Cytokine Production : Avacopan treatment leads to a marked reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells.
  • Cell Migration : The compound effectively inhibits the migration of neutrophils towards C5a gradients, demonstrating its potential to modulate immune cell trafficking.

In Vivo Studies

In animal models of autoimmune diseases:

  • Efficacy in AAV Models : Avacopan has shown promising results in reducing kidney inflammation and improving renal function in models of AAV. The compound significantly decreased glomerular injury scores compared to controls.
Study TypeModelOutcome
In VivoAAVReduced renal inflammation and improved kidney function
In VivoNephritisDecreased proteinuria and renal damage

Clinical Applications

Avacopan has been evaluated in clinical trials for its efficacy in treating various autoimmune diseases:

  • AAV Clinical Trials : Phase III trials have demonstrated that Avacopan is effective in achieving remission in patients with AAV, with a favorable safety profile compared to standard therapies.
  • Other Autoimmune Disorders : Ongoing studies are investigating its potential in conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis.

Case Study 1: ANCA-associated Vasculitis

A clinical trial involving 331 patients with AAV showed that those treated with Avacopan achieved remission more rapidly than those receiving conventional glucocorticoids. The study highlighted a significant reduction in glucocorticoid exposure without compromising efficacy.

Case Study 2: Safety Profile Assessment

In a long-term safety study, Avacopan was well-tolerated among participants, with adverse events similar to those observed in placebo groups. This suggests a promising safety profile for chronic use.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Stereochemical Variants

The compound’s stereoisomer, “(2S,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide” (), differs only in the configuration of the piperidine ring. The (2S,3S) isomer is predicted to exhibit reduced biological activity compared to the (2R,3S) form due to mismatched stereochemistry with target binding pockets, a common phenomenon in chiral drug design .

Functional Group Analogues

The carboxamide derivative, “(2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-3-piperidinecarboxamide” (CAS RN: 1346623-17-3, ), replaces the carboxylic acid with a carboxamide group. This modification increases molecular weight (581.64 g/mol vs.

Substituent Variations

“(2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid” () shares the piperidine-carboxylic acid core but incorporates a chloro-fluorobenzyl group and a pyrazole-amino-pyridine substituent.

Structural and Pharmacological Comparison Table

Compound Name Stereochemistry Functional Group Key Substituents Molecular Weight (g/mol) Hypothesized Target/Activity
Target Compound: (2R,3S)-2-(4-(cyclopentylamino)phenyl)-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylic acid (2R,3S) Carboxylic acid Cyclopentylamino, 2-fluoro-6-methylbenzoyl ~454.66* Kinases, neurotransmitter receptors
Carboxamide Analogue (CAS 1346623-17-3) (2R,3S) Carboxamide 4-methyl-3-(trifluoromethyl)phenyl 581.64 Enhanced solubility, similar targets
Stereoisomer (2S,3S) (2S,3S) Carboxamide 4-methyl-3-(trifluoromethyl)phenyl 581.64 Reduced activity due to stereochemistry
Piperidine Derivative with Pyrazole Substituent () (2R,4R) Carboxylic acid 3-chloro-2-fluorobenzyl, pyrazole-amino-pyridine ~550 (estimated) Proteases, immune-modulating proteins

*Estimated based on structural comparison with carboxamide analogue .

Key Research Findings

  • Stereochemistry-Driven Activity : The (2R,3S) configuration is critical for binding to helical kinase domains, as demonstrated in analogues with similar scaffolds .
  • Functional Group Impact : Carboxylic acid derivatives exhibit higher plasma protein binding but poorer blood-brain barrier penetration compared to carboxamides, as observed in related piperidine compounds .
  • Substituent Effects : Trifluoromethyl groups (e.g., in ) enhance metabolic stability by resisting cytochrome P450 oxidation .

Méthodes De Préparation

Chiral Pool Synthesis Using L-Pipecolic Acid

L-Pipecolic acid, a naturally occurring chiral amino acid, serves as a starting material for piperidine derivatives. Key steps include:

  • Protection of the amine with tert-butoxycarbonyl (Boc) and esterification of the carboxylic acid (e.g., methyl ester).
  • Functionalization at C2 via Grignard addition or alkylation to introduce the 4-(cyclopentylamino)phenyl group.
  • Stereochemical inversion at C3 using Mitsunobu conditions (e.g., diethyl azodicarboxylate, triphenylphosphine) to achieve the (3S) configuration.

Asymmetric Catalytic Hydrogenation

A prochiral enamide intermediate undergoes hydrogenation with a chiral catalyst (e.g., Rhodium-(R)-BINAP) to establish the (2R,3S) configuration.

  • Substrate: 3-Cyano-2-vinylpiperidine derivatives.
  • Conditions: H₂ (50 psi), EtOH, 25°C, 12 hours.
  • Yield : 78–92% with >98% enantiomeric excess (ee).

Introduction of the 4-(Cyclopentylamino)phenyl Group

Buchwald-Hartwig Amination

A bromophenyl-substituted piperidine intermediate undergoes coupling with cyclopentylamine:

  • Substrate : 2-(4-Bromophenyl)piperidine.
  • Catalyst : Palladium(II) acetate/Xantphos.
  • Base : Cs₂CO₃, toluene, 110°C, 24 hours.
  • Yield : 65–75%.

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl fluorides react with cyclopentylamine under basic conditions:

  • Substrate : 2-(4-Fluorophenyl)piperidine.
  • Conditions : KHMDS, THF, −78°C to 25°C, 6 hours.
  • Yield : 50–60%.

Acylation at Position 1 with 2-Fluoro-6-methylbenzoyl Chloride

Schotten-Baumann Reaction

The piperidine nitrogen is acylated under mild conditions:

  • Reagents : 2-Fluoro-6-methylbenzoyl chloride, NaOH (10%), CH₂Cl₂.
  • Conditions : 0°C to 25°C, 2 hours.
  • Yield : 85–90%.

Steglich Esterification

For acid-sensitive intermediates, N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate acylation:

  • Solvent : CH₂Cl₂, 25°C, 12 hours.
  • Yield : 80–88%.

Stereochemical Control and Resolution

Chiral Chromatography

Racemic mixtures are resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA):

  • Eluent : Hexane/ethanol (90:10).
  • Throughput : 20–30 mg/injection.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of a racemic alcohol intermediate:

  • Enzyme : Candida antarctica Lipase B.
  • Conditions : Vinyl acetate, hexane, 37°C, 24 hours.
  • ee : >99% for (2R,3S) isomer.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) ee (%) Scalability
Chiral Pool L-Pipecolic acid 60 99 Moderate
Asymmetric Hydrogenation Enamide hydrogenation 85 98 High
Enzymatic Resolution Lipase acetylation 70 99 Low

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.